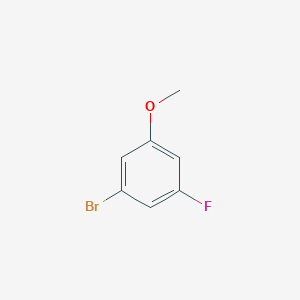

3-Bromo-5-fluoroanisole

Descripción

Contextualizing 3-Bromo-5-fluoroanisole within Halogenated Anisole (B1667542) Derivatives

Halogenated anisoles are a class of compounds where an anisole molecule is substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant in organic chemistry, serving as important intermediates and building blocks for more complex molecules. innospk.comchemicalbook.comnordmann.global The presence and position of halogen atoms on the anisole ring can influence the molecule's reactivity and physical properties. kuleuven.be

The anisole framework, with its electron-donating methoxy (B1213986) group, is a common feature in many biologically active molecules. Halogenation of this structure is a key strategy in medicinal chemistry and agrochemical development. smolecule.comguidechem.com For instance, halogenated anisole derivatives are used in the synthesis of pharmaceuticals, pesticides, and herbicides. smolecule.com They are also employed in the development of advanced materials like liquid crystals and organic semiconductors. innospk.com The electrochemical dearomatization of anisole derivatives represents a modern synthetic strategy for creating spiro compounds, which are prevalent in natural products and possess significant biological activities. chinesechemsoc.org

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine on the same aromatic ring, as in this compound, creates a unique electronic environment that is highly valuable in synthesis.

Fluorine's Influence : Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I). stackexchange.comresearchgate.net This effect can significantly alter the reactivity of the aromatic ring. For example, in nucleophilic aromatic substitution (SNAr) reactions, the strong inductive effect of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate. stackexchange.com This makes an aryl fluoride (B91410) a more reactive substrate in SNAr reactions compared to other aryl halides, which is counterintuitive to the leaving group ability seen in SN2 reactions. stackexchange.com The introduction of fluorine into drug candidates can also enhance biological activity and improve pharmacokinetic properties. guidechem.comtcichemicals.com

Bromine's Role : Bromine is less electronegative than fluorine but is highly polarizable. researchgate.net Like other halogens, it is electron-withdrawing via the inductive effect but can be weakly electron-donating through its mesomeric effect (+M). In many reactions, its primary role is that of a good leaving group or a handle for further functionalization. mt.com Organobromides are particularly useful as precursors for forming organometallic reagents, such as Grignard reagents, which are fundamental for creating new carbon-carbon bonds. mt.com Furthermore, bromine has been shown to exert a long-range acidifying effect, influencing the regioselectivity of reactions like deprotonative metalation at positions remote from the bromine atom. researchgate.net

The combination of these two halogens allows for selective and sequential reactions. A synthetic chemist can exploit the different reactivities of the C-F and C-Br bonds to introduce various functional groups in a controlled manner, making di-halogenated compounds like this compound powerful synthetic intermediates. innospk.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a fluorinated building block in the synthesis of more complex, high-value molecules. tcichemicals.com Its utility stems from the distinct reactivity of the two halogen substituents, which allows for stepwise functionalization of the aromatic ring.

The compound is frequently listed as a chemical intermediate for the synthesis of pharmaceuticals and fine chemicals. chemicalbook.comnordmann.global While specific drug synthesis pathways involving this exact isomer are often proprietary, the general class of bromo-fluoro-anisoles serves as precursors for compounds with potential anti-inflammatory or anti-cancer properties. smolecule.com The strategic placement of the fluoro and bromo groups makes it a valuable precursor for creating trisubstituted anisole derivatives, which can be difficult to prepare through other methods. acs.org Academic and industrial research utilizes such building blocks to construct complex molecular architectures required for drug discovery programs and the development of new agrochemicals. innospk.comsmolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQVSGOIUYOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29578-39-0 | |

| Record name | 3-Bromo-5-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 3 Bromo 5 Fluoroanisole

Influence of Halogen and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 3-Bromo-5-fluoroanisole is intricately governed by the electronic properties of its three substituents: a methoxy group (-OCH₃), a bromine atom (-Br), and a fluorine atom (-F). These groups exert influence through a combination of inductive and resonance effects, which either donate or withdraw electron density from the benzene (B151609) ring, thereby affecting its susceptibility to attack by electrophiles or nucleophiles.

The electronic nature of the substituents on the this compound ring is a balance of inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. youtube.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Methoxy (-OCH₃) | -I (Withdrawing) | +R (Donating) | Activating |

| Fluorine (-F) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

| Bromine (-Br) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. pearson.com This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. pressbooks.pubstackexchange.commasterorganicchemistry.com The presence of strong electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. pressbooks.pubmasterorganicchemistry.com

In this compound, both the fluorine and bromine atoms can potentially act as leaving groups. The reactivity towards SNAr is significantly influenced by the substituents:

Electron-Withdrawing Nature: The strong inductive effects of both fluorine and bromine make the ring electron-deficient and thus more susceptible to nucleophilic attack.

Stabilization of the Meisenheimer Complex: The electron-withdrawing fluorine and bromine atoms, when positioned ortho or para to the site of attack, can effectively stabilize the negative charge of the Meisenheimer complex through their inductive effects. pressbooks.pub

An important consideration in SNAr reactions is the nature of the leaving group. While bromide is generally a better leaving group than fluoride (B91410) in reactions like SN2, the opposite is often true in SNAr. stackexchange.com The rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Fluorine's superior ability to stabilize the intermediate carbanion via its powerful inductive effect makes the carbon it is attached to more electrophilic and lowers the activation energy of the initial nucleophilic attack. stackexchange.com Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom than the one bearing the bromine atom.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. orgosolver.com The mechanism proceeds in two steps: initial attack by the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. orgosolver.commasterorganicchemistry.com

Rate of Reaction: The methoxy group is an activating group, while the two halogens are deactivating. The combined effect of two deactivating groups and one activating group makes the ring less reactive towards electrophiles than anisole (B1667542), but likely more reactive than 1,3-dibromobenzene (B47543) or 1,3-difluorobenzene.

Regioselectivity: The directing effects of the substituents determine the position of electrophilic attack. All three substituents—methoxy, fluoro, and bromo—are ortho, para directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

In this compound, the available positions for substitution are C2, C4, and C6.

The methoxy group at C1 directs to C2, C6 (ortho), and C4 (para).

The bromine atom at C3 directs to C2, C4 (ortho), and C6 (para).

The fluorine atom at C5 directs to C4, C6 (ortho), and C2 (para).

All three groups direct to the same positions (C2, C4, C6). The methoxy group is the strongest activating group, and therefore its directing effect will dominate. This leads to a strong preference for substitution at the positions ortho and para to the methoxy group. Thus, electrophilic substitution is most likely to occur at the C2, C4, and C6 positions.

Participation in Cross-Coupling Reactions

This compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The presence of the carbon-bromine bond provides a reactive handle for these transformations.

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. nih.gov The general mechanism for reactions like the Suzuki, Stille, or Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. nih.govlibretexts.org

The catalytic cycle, as applied to this compound, can be described by three elementary steps:

Oxidative Addition: A coordinatively unsaturated palladium(0) complex reacts with this compound. The catalyst inserts into the carbon-bromine bond, which is more reactive than the carbon-fluorine bond, to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium(II) complex, displacing the halide. libretexts.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

| Step | Description | Intermediate |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond. | Ar-Pd(II)-Br |

| Transmetalation | Organic group (R) from an organometallic reagent (R-M) replaces the bromine on the palladium complex. | Ar-Pd(II)-R |

| Reductive Elimination | The Ar and R groups couple and are released, regenerating the Pd(0) catalyst. | Pd(0) |

The scope of these reactions is broad, allowing for the formation of new bonds between the anisole ring and various sp²-hybridized (aryl, vinyl), sp-hybridized (alkynyl), and sometimes sp³-hybridized carbon atoms. libretexts.org

Copper-mediated coupling reactions offer an alternative or complementary approach to palladium-catalyzed methods. rsc.org These reactions are particularly useful for forming carbon-heteroatom bonds (e.g., Ullmann condensation) and can also be used for carbon-carbon bond formation. While aryl bromides are generally less reactive than aryl iodides in copper-catalyzed reactions, they are still viable substrates. nih.gov

The mechanism of copper-catalyzed couplings is often more complex and less universally understood than that of palladium. It can involve Cu(I)/Cu(III) catalytic cycles, particularly in fluoroalkylation reactions. nih.gov In a typical cross-coupling scenario, a Cu(I) species might undergo oxidative addition with this compound to form a Cu(III) intermediate.

Copper can also be used as a co-catalyst or mediator in palladium-catalyzed reactions. nih.gov For instance, in Sonogashira coupling (a Pd-catalyzed reaction to couple aryl halides with terminal alkynes), a copper(I) co-catalyst is typically used. It is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

The use of directing groups on the aryl halide can significantly enhance the reactivity in copper-mediated reactions, though the substituents on this compound are not typical directing groups in this context. nih.gov Nevertheless, under appropriate conditions, the C-Br bond of this compound can participate in various copper-mediated transformations to introduce new functional groups onto the aromatic ring.

Grignard Reactions and Other Organometallic Transformations

The formation of organometallic reagents from aryl halides is a cornerstone of modern synthetic chemistry, enabling the creation of new carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as the primary site for such transformations, most notably in the preparation of Grignard reagents.

The Grignard reagent of this compound, 3-fluoro-5-methoxyphenylmagnesium bromide, can be synthesized by reacting the parent compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nbinno.commnstate.edu The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond. The general mechanism for Grignard reagent formation involves the transfer of an electron from magnesium to the aryl halide, creating a radical anion, which then reacts with another magnesium atom. mnstate.edu

The reactivity of the C-Br bond is significantly higher than that of the C-F bond for this type of reaction, allowing for the selective formation of the Grignard reagent at the bromine-substituted position. The resulting organometallic compound features a highly polarized carbon-magnesium bond, rendering the aromatic carbon atom nucleophilic and basic. nbinno.commnstate.edu

This nucleophilic character allows the Grignard reagent to participate in a wide array of subsequent reactions. For instance, it can add to various electrophiles such as aldehydes, ketones, and esters to form corresponding alcohols. masterorganicchemistry.comyoutube.comleah4sci.com Reaction with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid. masterorganicchemistry.com

A generalized scheme for the formation and subsequent reaction of the Grignard reagent is presented below:

Table 1: Grignard Reactions of this compound

| Reactant | Electrophile | Product |

|---|---|---|

| This compound | 1. Mg, THF2. RCHO (Aldehyde) | 1-(3-Fluoro-5-methoxyphenyl)-1-alkanol |

| This compound | 1. Mg, THF2. RCOR' (Ketone) | 1-(3-Fluoro-5-methoxyphenyl)-1-dialkylmethanol |

Other organometallic transformations can also be envisaged for this compound. Halogen-metal exchange reactions, typically employing organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, could provide an alternative route to the corresponding aryllithium species. This transformation is often faster and occurs under milder conditions than Grignard formation.

Furthermore, this compound is a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. While not strictly forming a stable organometallic intermediate of the anisole itself, these reactions proceed through organometallic species in their catalytic cycles. Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are expected to proceed selectively at the C-Br bond, leaving the C-F and C-O bonds intact. nbinno.com

Applications of 3 Bromo 5 Fluoroanisole As a Key Synthetic Intermediate

Utility in Complex Molecule Synthesis

The structure of 3-Bromo-5-fluoroanisole is inherently suited for the construction of intricate organic molecules. The bromine atom serves as a prime site for cross-coupling reactions, the fluorine atom enhances metabolic stability and modulates electronic properties, and the methoxy (B1213986) group can be retained or converted to a phenol (B47542), offering another point for modification.

A key application is found in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals. The following table illustrates a representative Suzuki coupling reaction.

| Reactants | Catalyst/Base | Product | Significance |

| This compound, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-fluoroanisole | Forms a C-C bond, creating a biaryl structure. |

This table represents a generalized reaction scheme.

While this compound is an achiral molecule, it can serve as a precursor in synthetic routes that generate chirality. Its derivatives can be used in asymmetric synthesis where a chiral center is introduced elsewhere in the molecule. For example, a side chain introduced via a coupling reaction at the bromine position could undergo a subsequent asymmetric hydrogenation or oxidation, with the electronic nature of the fluoroanisole ring potentially influencing the stereochemical outcome.

Furthermore, the synthesis of atropisomers—chiral molecules that arise from restricted rotation around a single bond—is an area where derivatives of this compound could be applied. By coupling the this compound with another sterically hindered group, it is possible to create a biaryl system with hindered rotation, leading to stable, separable atropisomers. However, specific, documented examples of this compound being directly used for this purpose in the reviewed scientific literature are not prominent.

Role in Agrochemical Development

The incorporation of fluorine into active ingredients is a well-established strategy in the design of modern agrochemicals, as it can significantly enhance efficacy and metabolic stability. This compound serves as a key starting material for such molecules. chemimpex.com

This intermediate is utilized in the multi-step synthesis of various crop protection agents. The bromine atom allows for the core fluoroanisole structure to be integrated into a larger, more complex molecule with pesticidal or herbicidal properties. For example, patent literature describes the use of related bromo-fluoro-aromatic compounds as key intermediates in the preparation of novel isoxazoline-based insecticides and acaricides. In these syntheses, the aromatic fragment is typically introduced via a cross-coupling reaction or by forming a Grignard reagent, leading to the final active ingredient.

While specific commercial pesticides naming this compound as a direct precursor are proprietary, its presence in patent literature underscores its importance in the discovery pipeline for next-generation agrochemicals.

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of agrochemicals. wikipedia.orggardp.org These studies involve synthesizing a series of related compounds (analogs) to determine how specific structural changes affect biological activity. Derivatives of this compound are ideal for SAR studies.

By keeping the fluoroanisole core constant, chemists can systematically vary the substituent introduced at the position of the original bromine atom. The impact of these different groups on the compound's efficacy against target pests or weeds can then be measured. The fluorine atom's strong electron-withdrawing nature and the methoxy group's electronic and steric properties are critical variables in these studies, influencing how the final molecule binds to its target site in the pest.

The table below conceptualizes how SAR data for a hypothetical series of insecticides derived from this compound might be presented.

| Substituent (R) | Insecticidal Activity (LC₅₀) | Interpretation |

| Pyridine | 1.5 mg/L | High activity, likely due to favorable binding interactions. |

| Thiazole | 2.3 mg/L | Moderate activity, suggesting a slightly less optimal fit. |

| Phenyl | 8.9 mg/L | Lower activity, indicating steric or electronic mismatch. |

| Cyclohexyl | >20 mg/L | Inactive, suggesting an aromatic group is necessary for efficacy. |

This table contains illustrative data for conceptual purposes.

Contribution to Specialty Chemicals and Materials

Beyond life sciences, this compound is a building block for specialty chemicals and advanced materials. Its derivatives can be incorporated into polymers or organic electronic materials to impart specific properties.

The combination of fluorine and a polar methoxy group can enhance thermal stability, chemical resistance, and specific electronic characteristics in materials. For instance, fluoroanisole-containing units can be polymerized or used as monomers in the synthesis of specialty polymers for applications requiring high performance, such as advanced coatings or engineering plastics. In the field of organic electronics, derivatives of this compound could be investigated for the synthesis of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic core are critical to device performance.

Development of Advanced Organic Materials

The strategic placement of bromo and fluoro substituents on the anisole (B1667542) ring makes this compound a valuable precursor in the synthesis of novel organic materials with specialized electronic and optical properties. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of extended π-conjugated systems, while the fluorine atom can influence the material's stability, molecular packing, and electronic energy levels.

While direct and extensive research on this compound for specific advanced materials is an evolving area, its structural motifs are found in classes of compounds known for their material applications. The principles of molecular design in organic electronics and liquid crystals often utilize building blocks with similar substitution patterns to achieve desired functionalities.

Organic Light-Emitting Diodes (OLEDs): In the field of organic electronics, fluorinated aromatic compounds are employed to enhance the performance and stability of OLEDs. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, facilitating charge injection and transport. Furthermore, the C-F bond is strong, which can contribute to the operational stability of the device. This compound can serve as a starting material for the synthesis of charge-transporting or emissive materials. For instance, it can be incorporated into larger molecular structures through palladium-catalyzed cross-coupling reactions to form components of hole-transport layers (HTLs), electron-transport layers (ETLs), or host materials for phosphorescent emitters.

| Material Class | Potential Role of this compound Moiety | Key Synthetic Reactions | Desired Property Influence |

| Liquid Crystals | Core structural unit | Suzuki Coupling, Sonogashira Coupling | Tuning of dielectric anisotropy, mesophase behavior |

| OLED Materials | Building block for charge transport or emissive layers | Buchwald-Hartwig Amination, Suzuki Coupling | Enhancement of charge injection/transport, improved stability |

Applications in Fine Chemical Production

This compound is a valuable intermediate in the synthesis of a variety of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The specific combination of its functional groups allows for selective transformations to build complex molecular architectures present in bioactive compounds.

Pharmaceutical Synthesis: The 3-fluoroanisole moiety is a structural feature in a number of biologically active molecules. The bromine atom on this compound serves as a convenient point for introducing further complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. One notable area of application is in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. For instance, derivatives of this compound have been utilized in the preparation of compounds that can be further elaborated into potent inhibitors of various protein kinases.

A patent discloses the synthesis of 3-bromo-5-[[3-(4-fluorophenyl)-1H-pyrazol-4-yl]oxy]pyridine, a derivative of this compound, which is a key intermediate for kinase inhibitors. This highlights the utility of the this compound core in constructing complex heterocyclic systems with therapeutic potential.

| Intermediate Derived from this compound | Target Molecule Class | Therapeutic Area |

| 3-bromo-5-[[3-(4-fluorophenyl)-1H-pyrazol-4-yl]oxy]pyridine | Kinase Inhibitors | Oncology |

Agrochemical Synthesis: In the agrochemical sector, the introduction of fluorine atoms into active ingredients is a common strategy to enhance their efficacy, metabolic stability, and selectivity. Halogenated aromatic intermediates like this compound are therefore highly sought after. While specific, publicly available research detailing the direct use of this compound in commercial agrochemicals is limited, its structural features are pertinent to the synthesis of modern fungicides, herbicides, and insecticides. The bromo- and fluoro-substituted phenyl ring can be a key component of the pharmacophore responsible for the biological activity of the agrochemical.

Role of 3 Bromo 5 Fluoroanisole in Medicinal Chemistry and Drug Discovery

Scaffold Design in Active Pharmaceutical Ingredients (APIs)

The anisole (B1667542) framework, substituted with both bromine and fluorine, provides a versatile platform for the construction of complex molecular architectures. The deliberate placement of these halogens allows for selective functionalization, enabling chemists to explore diverse chemical space in the quest for new drugs.

Fluoroanisole motifs are increasingly utilized in drug design due to the profound effects of fluorine on molecular properties. The introduction of a fluorine atom can significantly alter the electronic environment of a molecule, which in turn can influence its binding affinity to biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby enhancing the metabolic stability of a drug candidate.

A case study on fluoroanisoles reveals that the degree of fluorination has a strong impact on physicochemical and pharmacokinetic properties. For instance, analysis of matched molecular pairs of anisole and fluoroanisole compounds has shown that trifluoroanisole (PhOCF3) increases the distribution coefficient (log D) by approximately one log unit compared to anisole (PhOCH3) compounds. eurekaselect.comnih.gov However, this increase in lipophilicity can sometimes lead to lower passive permeability. eurekaselect.com In contrast, difluoroanisole (PhOCF2H) has been suggested to offer a better balance of properties, with notable advantages in log D and transcellular permeability over its trifluoro counterpart. eurekaselect.com These findings underscore the nuanced role of fluoroanisole motifs in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Brominated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The carbon-bromine bond serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This reactivity allows for the facile introduction of diverse functional groups, which is a critical step in the optimization of lead compounds.

The presence of a bromine atom on an aromatic ring, as in 3-Bromo-5-fluoroanisole, opens the door to powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are frequently employed to append new molecular fragments to the brominated core. mdpi.com This strategic functionalization is essential for elaborating the molecular structure to achieve desired interactions with biological targets. The Suzuki-Miyaura reaction, for instance, is a widely used method for creating new carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.govmdpi.com Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a common linkage in many biologically active molecules. nih.gov

Modulation of Biological Activity and Pharmacokinetic Properties

The substituents on the this compound scaffold, namely the fluorine, bromine, and methoxy (B1213986) groups, each play a role in modulating the biological activity and pharmacokinetic properties of its derivatives. The interplay of these groups allows for the fine-tuning of a molecule's characteristics to enhance its drug-like properties.

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic stability and modulate its lipophilicity. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at positions susceptible to metabolic oxidation, the half-life of a drug can be extended.

Table 1: Impact of Fluorination on Physicochemical Properties of Anisole Derivatives

| Compound | Change in log D relative to PhOCH3 | Passive Permeability | Metabolic Stability |

| PhOCF3 | ~ +1.0 | Lower | Not appreciably improved |

| PhOCF2H | Advantageous over PhOCF3 | Advantageous over PhOCF3 | - |

Data derived from a case study on fluoroanisoles. eurekaselect.com

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. eurekaselect.comresearchgate.net For analogs derived from this compound, SAR studies would systematically explore how modifications at the bromine, fluorine, and methoxy positions, as well as the introduction of new substituents, affect their interaction with a specific biological target.

While specific SAR studies for a broad range of this compound analogs are not extensively documented in publicly available literature, general principles can be applied. For instance, in a series of pyrazole (B372694) derivatives acting as cannabinoid receptor antagonists, the nature and position of halogen substituents on the phenyl rings were found to be critical for potent and selective activity. nih.gov Specifically, a para-substituted phenyl ring at the 5-position of the pyrazole was a key structural requirement. nih.gov This highlights how the placement of substituents on an aromatic ring can significantly impact receptor binding.

In the context of this compound analogs, an SAR study might involve:

Modification at the bromine position: Replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling to probe for beneficial interactions with the target's binding pocket.

Modification at the fluorine position: While synthetically more challenging, exploring the impact of moving or replacing the fluorine atom could reveal its role in target engagement or metabolic stability.

Modification of the methoxy group: Demethylation to the corresponding phenol (B47542) or conversion to other alkoxy groups could alter hydrogen bonding capabilities and lipophilicity.

These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from the this compound scaffold.

Synthesis of Therapeutically Relevant Compounds

The synthetic versatility of this compound makes it a valuable starting material for the preparation of a variety of therapeutically relevant compounds. Its distinct functional groups allow for a stepwise and controlled elaboration of the molecular structure.

A common synthetic strategy involves the use of the bromine atom as a point of diversification through cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce a new aryl or heteroaryl moiety at the 3-position. The resulting biaryl structure is a common motif in many classes of therapeutic agents, including enzyme inhibitors and receptor antagonists. nih.gov

For instance, in the synthesis of certain kinase inhibitors, substituted bromo-aromatic compounds are key intermediates. These are often subjected to Suzuki coupling or Buchwald-Hartwig amination to build the core structure of the inhibitor. The presence of a fluorine atom on the aromatic ring can be beneficial for both potency and metabolic stability. While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its structural motifs are present in various compounds under investigation. The synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potential anticancer agents showcases the utility of brominated scaffolds in the construction of complex heterocyclic systems with therapeutic potential. mdpi.com

Anti-inflammatory and Analgesic Agent Development

While direct evidence of this compound possessing inherent anti-inflammatory or analgesic properties is not extensively documented, its utility as a key intermediate in the synthesis of potent analgesic compounds is noteworthy.

A significant application of 1-bromo-3-fluoro-5-methoxybenzene, a synonym for this compound, is in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is an enzyme responsible for the breakdown of endocannabinoids, which play a role in pain modulation. A Japanese patent application describes a method for producing a urea (B33335) derivative that acts as a FAAH inhibitor, with 1-bromo-3-fluoro-5-methoxybenzene being a crucial starting material. This highlights the compound's role in creating new avenues for pain management.

Furthermore, research into novel pain therapeutics has identified voltage-gated sodium channels (Nav) as important targets. A patent for bicyclic sulfonamide compounds as sodium channel inhibitors, particularly Nav1.7, for the treatment of pain disorders, lists 1-bromo-3-fluoro-5-methoxybenzene as a reactant in the synthesis of these inhibitors.

Anticancer Drug Research and Development

The development of novel anticancer agents often involves the synthesis of molecules with specific substitutions on an aromatic ring to enhance their efficacy and selectivity. While direct studies on the anticancer activity of this compound are limited, research on related bromo- and fluoro-substituted compounds suggests its potential as a precursor.

For instance, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown promising anticancer activity. Although this research does not directly use this compound, it underscores the importance of the bromo-substitution on the phenyl ring in the design of new anticancer agents. The presence of both bromine and fluorine in this compound could offer unique advantages in the design of new kinase inhibitors or other targeted cancer therapies.

Other Therapeutic Areas (e.g., Anticholinergic, Neurological Agents)

The application of this compound in the development of anticholinergic and other neurological agents is an area that requires further exploration. Anticholinergic drugs work by blocking the action of acetylcholine (B1216132) and are used to treat a variety of conditions. The structural features of this compound could potentially be exploited to synthesize novel compounds with affinity for muscarinic or nicotinic acetylcholine receptors.

Radiopharmaceutical and Isotopic Labeling Applications

The presence of a fluorine atom in this compound makes it a compound of interest for radiopharmaceutical applications, particularly in the development of positron emission tomography (PET) imaging agents.

Incorporation of ¹⁸F-Labeled Moieties

Fluorine-18 (¹⁸F) is a widely used radionuclide in PET imaging due to its favorable decay characteristics. The development of new ¹⁸F-labeled radiotracers is crucial for the early diagnosis and monitoring of various diseases. While direct ¹⁸F-labeling of this compound has not been extensively reported, its structure provides a template for the synthesis of precursors for ¹⁸F-labeling. The non-radioactive fluorine atom can be replaced with ¹⁸F in the later stages of synthesis to produce the desired radiotracer.

Strategies for Isotopic Enrichment in Drug Candidates

Advanced Spectroscopic Characterization and Computational Studies of 3 Bromo 5 Fluoroanisole

Comprehensive Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 3-Bromo-5-fluoroanisole, offering insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group appears as a sharp singlet, characteristic of the -OCH₃ group.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The carbon atoms attached to the bromine and fluorine atoms, as well as the methoxy-substituted carbon, show characteristic chemical shifts influenced by the electronegativity of the substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. In the case of this compound, the ¹⁹F NMR spectrum shows a signal whose chemical shift and coupling constants provide valuable information about the electronic environment of the fluorine atom and its proximity to other atoms, particularly the neighboring protons.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | Aromatic: 6.5 - 7.5, Methoxy: ~3.8 | Complex multiplets for aromatic protons, singlet for methoxy protons. |

| ¹³C | Aromatic: 100 - 165 | Distinct signals for each carbon, with shifts influenced by Br, F, and OCH₃ substituents. |

| ¹⁹F | Varies depending on reference | A single resonance with coupling to aromatic protons. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. ksu.edu.saedinst.com These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:

C-H stretching of the aromatic ring and the methoxy group.

C=C stretching vibrations within the aromatic ring.

C-O stretching of the anisole (B1667542) moiety.

C-Br and C-F stretching vibrations, which appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular bonds. For this compound, Raman scattering is particularly sensitive to the vibrations of the aromatic ring and the C-Br bond. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methoxy C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch | 1300 - 1000 | IR |

| C-F Stretch | 1250 - 1000 | IR |

| C-Br Stretch | 700 - 500 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak appears as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. Fragmentation patterns in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For this compound, HRMS can confirm the presence of carbon, hydrogen, bromine, fluorine, and oxygen atoms in the correct proportions. The exact mass is a critical piece of data for confirming the identity of the compound. nih.gov

| Technique | Information Obtained | Key Features for this compound |

| MS | Molecular weight and fragmentation pattern | Characteristic M⁺ and M+2 isotopic pattern for bromine. |

| HRMS | Exact mass and elemental formula | Precise mass measurement confirming the formula C₇H₆BrFO. nih.gov |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are typical for aromatic compounds. The positions and intensities of these absorption maxima (λ_max) are influenced by the electronic transitions of the π-electron system of the benzene (B151609) ring, as modified by the bromo, fluoro, and methoxy substituents.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the electronic structure and properties of molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure of this compound. mdpi.comarxiv.org These calculations can predict various molecular properties, including:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

Vibrational frequencies: These can be compared with experimental IR and Raman data to aid in the assignment of spectral bands.

NMR chemical shifts: Theoretical predictions of chemical shifts can assist in the interpretation of experimental NMR spectra.

Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential.

These computational studies provide a detailed picture of how the bromo, fluoro, and methoxy substituents influence the electronic structure and reactivity of the aromatic ring.

Prediction of Reactivity and Regioselectivity (e.g., Ab Initio Calculations)

Ab initio quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and, consequently, the chemical reactivity and regioselectivity of molecules without prior experimental data. These calculations solve the electronic Schrödinger equation to provide insights into molecular properties. For this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to understand its behavior in chemical reactions, particularly electrophilic aromatic substitution. Key analyses derived from these calculations include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. uni.lu

Frontier Molecular Orbital (FMO) Theory

FMO theory is a fundamental application of molecular orbital theory for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy and spatial distribution of these orbitals are crucial for determining where and how a reaction will occur.

For this compound, the interplay of the substituents—the electron-donating methoxy (-OCH₃) group and the electron-withdrawing but ortho-, para-directing halogen (bromo and fluoro) groups—governs the characteristics of the frontier orbitals.

HOMO: The HOMO is expected to be primarily localized on the aromatic ring, with significant contributions from the oxygen atom of the methoxy group. The electron density would be highest at the positions ortho and para to the strongly activating methoxy group (C2, C4, and C6). However, the presence of bromine at C3 and fluorine at C5 deactivates these positions. Therefore, electrophilic attack is predicted to be most favorable at the C2, C4, and C6 positions, which are activated by the methoxy group.

LUMO: The LUMO is generally distributed over the aromatic ring, with larger coefficients on the carbon atoms bonded to the electronegative halogen substituents. This indicates that these sites are more susceptible to nucleophilic attack, although such reactions are less common for this class of compounds compared to electrophilic substitutions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative to demonstrate the output of ab initio calculations, as specific published values for this compound are not available.)

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO-1 | -8.95 | Aromatic Ring, -OCH₃ Group |

| HOMO | -7.82 | Aromatic Ring (C2, C4, C6 positions), Oxygen Atom |

| LUMO | -0.55 | Aromatic Ring (C3, C5 positions) |

| LUMO+1 | 0.15 | Aromatic Ring, Halogen Atoms |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atom of the methoxy group and on the aromatic ring at the positions activated by it (C2, C4, C6).

Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas that are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the methoxy group and, to a lesser extent, near the halogen atoms due to their electronegativity creating a slight positive potential on adjacent carbons.

The MEP map provides a clear visual prediction of regioselectivity. For an electrophilic substitution reaction, the electrophile will preferentially attack the most electron-rich sites (the red areas) on the aromatic ring. This confirms the predictions from FMO theory, highlighting the C2, C4, and C6 positions as the most probable sites for reaction. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used in drug discovery to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.gov While this compound itself is a small building-block molecule, it serves as a valuable intermediate in the synthesis of more complex, biologically active compounds. chemimpex.com Docking studies would be performed on derivatives of this compound to evaluate their potential as therapeutic agents.

The process involves several key steps:

Preparation of the Ligand: A derivative of this compound would be designed and its three-dimensional structure would be optimized using computational chemistry methods to find its most stable conformation (lowest energy state).

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. The binding site (or "pocket") of the protein is identified. nih.gov

Docking Simulation: A docking algorithm systematically places the ligand into the protein's binding site in various orientations and conformations. It then calculates a "binding score" or "binding affinity" for each pose, which estimates the strength of the interaction. nih.gov Lower binding energy values (more negative) typically indicate a more stable and favorable interaction.

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein.

For example, a hypothetical inhibitor derived from this compound could be docked into the active site of a target like Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov The bromo and fluoro substituents on the anisole ring could form specific halogen bonds or other interactions with the protein's active site residues, potentially enhancing binding affinity and inhibitory activity.

Illustrative Molecular Docking Results for a Hypothetical this compound Derivative (Note: The following data is for illustrative purposes to show the typical output of a docking study, as specific studies on derivatives of this compound are not available.)

| Target Protein (PDB ID) | Ligand (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| PARP-1 (e.g., 3GEY) | Inhibitor-A | -8.5 | Gly863, Ser904 | Hydrogen Bond |

| PARP-1 (e.g., 3GEY) | Inhibitor-A | -8.5 | Tyr907, Phe897 | Hydrophobic/Pi-Pi Stacking |

| Human Kinesin Eg5 | Inhibitor-B | -7.9 | Trp127, Pro137 | Hydrophobic Interaction |

| Dihydrofolate Reductase (DHFR) | Inhibitor-C | -9.2 | Ile50, Phe31 | Hydrophobic Interaction |

These computational studies are essential in modern medicinal chemistry for screening large libraries of potential drug candidates, prioritizing compounds for synthesis, and providing insights into the structural basis of their biological activity, thereby accelerating the drug discovery process.

Safety, Environmental Considerations, and Future Research Directions

Occupational Safety and Handling Protocols in Laboratory Research

Working with 3-Bromo-5-fluoroanisole requires strict adherence to established safety protocols to minimize risk to laboratory personnel. A comprehensive understanding of its hazards is the foundation of safe laboratory practice. The compound is classified as a combustible liquid. tcichemicals.comtcichemicals.com It is known to cause skin and serious eye irritation. nih.gov

Table 1: Hazard and Precautionary Information for this compound

| Identifier | Statement | Source |

|---|---|---|

| H227 | Combustible liquid | tcichemicals.comtcichemicals.com |

| H315 | Causes skin irritation | nih.gov |

| H319 | Causes serious eye irritation | nih.gov |

| H335 | May cause respiratory irritation | nih.gov |

| P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | tcichemicals.com |

| P264 | Wash skin thoroughly after handling. | tcichemicals.com |

| P280 | Wear protective gloves/ eye protection/ face protection. | tcichemicals.comtcichemicals.comtcichemicals.com |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | tcichemicals.com |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | fishersci.com |

| P501 | Dispose of contents/ container to an approved waste disposal plant. | tcichemicals.com |

Proper handling and storage are paramount to ensure safety in a laboratory environment. All personnel must wear appropriate personal protective equipment (PPE), including protective gloves, and eye or face protection. tcichemicals.comtcichemicals.com Handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of vapors. fishersci.com Direct contact with skin and eyes must be avoided; in case of skin contact, the affected area should be washed thoroughly with soap and water. tcichemicals.com

For storage, this compound should be kept in tightly closed containers in a dry, cool, and well-ventilated place. fishersci.com The storage area should be away from heat, sparks, open flames, and other sources of ignition. tcichemicals.com

Risk mitigation in synthetic operations involving this compound is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls : The primary engineering control is the use of a properly functioning chemical fume hood to contain vapors and prevent exposure. fishersci.com Emergency equipment, such as safety showers and eyewash stations, must be readily accessible.

Administrative Controls : Laboratories must establish Standard Operating Procedures (SOPs) for the use of this chemical. All personnel must be trained on these procedures and the specific hazards of the compound. ucf.edu Access to areas where the chemical is used should be restricted to authorized personnel. Proper housekeeping, such as keeping work areas clean and uncluttered, helps prevent accidental spills and contact. nih.gov

Personal Protective Equipment (PPE) : As a final line of defense, appropriate PPE is required. This includes, at a minimum, chemical-resistant gloves, safety glasses or goggles, and a lab coat. fishersci.com If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator may be necessary. fishersci.com Contaminated clothing should be removed immediately and washed before reuse. tcichemicals.com

Environmental Fate and Impact of Halogenated Anisoles

Halogenated anisoles, the chemical class to which this compound belongs, are recognized as environmentally relevant compounds due to their presence and persistence. nih.govnih.gov These substances, also known as halomethoxybenzenes (HMBs), have garnered scientific attention for their widespread occurrence in both terrestrial and marine environments. nih.gov

Halogenated anisoles exhibit properties similar to those of persistent organic pollutants (POPs). nih.gov Their chemical structure lends them stability, resulting in a long environmental lifetime. lindane.org This persistence means they are not easily broken down by natural processes. Research indicates that these compounds can undergo long-range, continental-scale transport in the atmosphere, allowing them to be dispersed far from their origin. nih.govresearchgate.net They can enter the atmosphere through evaporation from water and soil. nih.gov The environmental fate of halogenated anisoles is often compared to that of chlorobenzenes, suggesting similar persistence and distribution patterns in the environment. nih.gov

While comprehensive toxicity data for all HMBs are limited, studies on related compounds provide insight into their potential ecotoxicological effects. nih.gov For instance, sublethal effects of certain chlorinated anisoles have been reported in zebrafish embryos and larvae. nih.gov Furthermore, the precursors of halogenated anisoles, such as halogenated phenols, are known to have toxic effects, including the potential to disrupt endocrine systems in wildlife. nih.gov Some halogenated compounds have been shown to accumulate in the tissues of aquatic and terrestrial organisms. nih.govlindane.org Given their persistence and potential for bioaccumulation, halogenated anisoles are considered chemicals of emerging concern. nih.gov

Emerging Research Avenues and Prospects for this compound

The primary value and future prospects of this compound lie in its application as a specialized building block in organic synthesis. Its molecular structure is equipped with three distinct functional points—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—which organic chemists can selectively modify. This makes it a versatile intermediate for constructing more complex molecules.

The presence of both bromine and fluorine is particularly significant. The bromine atom can be readily used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom and the fluoro-aromatic motif are of high interest in medicinal chemistry and materials science, as the inclusion of fluorine can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity.

Future research will likely focus on incorporating the this compound scaffold into novel pharmaceutical agents, agrochemicals, and advanced materials. While specific research projects focusing directly on the compound itself are not prominent, its role as a key starting material ensures its continued relevance in the development of new chemical entities. Its availability from various chemical suppliers indicates its utility and demand within the research and development community for creating proprietary, high-value compounds. aksci.com

Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like this compound, this involves developing synthetic routes that are more environmentally benign, safer, and more efficient.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Green Solvents: Traditional syntheses of halogenated aromatic compounds often rely on volatile and potentially toxic organic solvents. A significant area of development is the use of greener alternatives. Anisole (B1667542) itself, being a bio-based and biodegradable solvent, is a promising medium for related syntheses. mdpi.comrsc.org Research into its application for the synthesis of derivatives like this compound could lead to more sustainable processes. The use of anisole as an antisolvent in the fabrication of perovskite solar cells highlights its potential in green chemistry applications. mdpi.com

Catalytic Processes: The halogenation and methoxylation of fluorinated benzene (B151609) precursors are key steps in the synthesis of this compound. Future methodologies will likely focus on the development of highly selective and reusable catalysts to minimize waste and energy consumption. While the direct halogenation of benzene requires a catalyst, chemguide.co.uklibretexts.org modern catalytic methods are being developed for more complex substrates. The use of palladium catalysts for C-O cross-coupling reactions with methanol (B129727) presents a potential route to anisole derivatives. researchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reaction control. nih.govmdpi.com The application of flow microreactors to organo-fluorine chemistry is a growing field that can overcome some of the challenges associated with handling fluorinating agents and controlling exothermic reactions. technologynetworks.comnih.govorganic-chemistry.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.

Exploration of Novel Reactivity Patterns

The unique arrangement of bromo, fluoro, and methoxy substituents on the aromatic ring of this compound imparts a distinct reactivity profile that can be exploited for the synthesis of a wide range of complex molecules.

Future research will likely delve into the following reactivity patterns:

Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool in organic synthesis. organic-chemistry.orgnrochemistry.comwikipedia.orgharvard.eduresearchgate.net this compound can be coupled with a variety of boronic acids or their derivatives to generate complex biaryl structures, which are common motifs in pharmaceuticals and materials.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other nitrogen-containing aromatic compounds. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govchemrxiv.org The application of this reaction to this compound would allow for the synthesis of novel amines with potential biological or material properties.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromine atom or even the fluorine atom under certain conditions. chemistrysteps.comopenstax.orgmasterorganicchemistry.comnih.govyoutube.com The viability of SNAr reactions on this compound with various nucleophiles (e.g., alkoxides, thiolates, amines) warrants further investigation to expand its synthetic utility.

Diversification of Applications in Materials Science and Life Sciences

The structural features of this compound make it an attractive building block for the development of new materials and biologically active molecules.

Materials Science:

Liquid Crystals: Fluorinated compounds are crucial components in modern liquid crystal displays (LCDs) due to their ability to influence properties like dielectric anisotropy and melting point. biointerfaceresearch.comnih.gov The introduction of a lateral fluorine atom, as seen in this compound, can significantly affect the mesomorphic behavior of liquid crystalline materials. mdpi.comnih.gov This compound can serve as a precursor for the synthesis of novel liquid crystals with tailored properties for advanced display technologies. dur.ac.uk

Organic Electronics: The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on the synthesis of novel organic semiconductors. harvard.edutaylorfrancis.com Fluorinated aromatic compounds are often incorporated into these materials to tune their electronic properties and stability. This compound could be utilized as a building block for the synthesis of new host materials, emitters, or charge-transport materials for OLEDs and other organic electronic applications.

Life Sciences:

Q & A

What are the key physical and chemical properties of 3-Bromo-5-fluoroanisole critical for experimental design?

Basic Research Question

The compound’s physical properties guide reaction conditions and purification strategies. Key parameters include:

- Boiling Point : 65°C (for structurally similar bromo-fluoroanisole derivatives, see ).

- Density : ~1.6 g/cm³ (critical for solvent selection in liquid-liquid extractions) .

- Melting Point : Not explicitly reported, but related bromo-fluoroanisoles (e.g., 2-Bromo-3-nitroanisole) exhibit mp ranges of 103–105°C, suggesting thermal stability during solid-phase reactions .

Methodological Insight : Use differential scanning calorimetry (DSC) to determine melting behavior and gas chromatography (GC) for purity assessment (>95% purity thresholds are common for intermediates) .

What are the recommended methods for characterizing this compound in synthetic chemistry research?

Basic Research Question

Characterization requires multi-technique validation:

- NMR Spectroscopy : Analyze H/C/F spectra to confirm regiochemistry and substituent effects. For example, fluorine’s deshielding effect in 4-Bromo-2,5-difluoroanisole analogs impacts chemical shifts .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected m/z ~218–233 for bromo-fluoroanisoles) .

- Chromatography : High-performance liquid chromatography (HPLC) or GC with >95.0% purity thresholds ensures consistency in downstream reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.